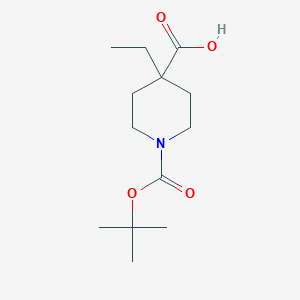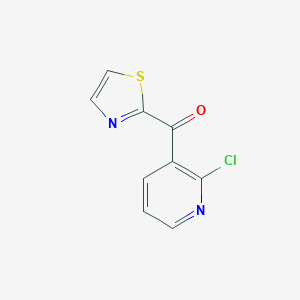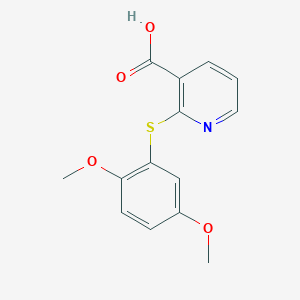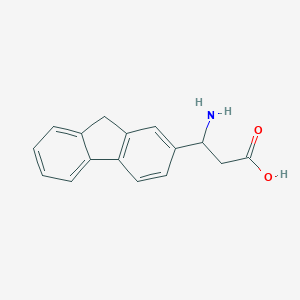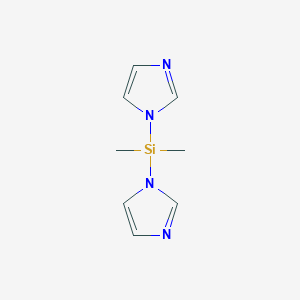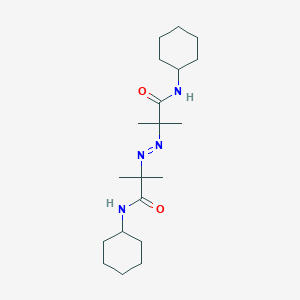
2,2'-Azobis(n-cyclohexyl-2-methylpropionamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-Azobis(n-cyclohexyl-2-methylpropionamide) is a chemical compound that is commonly used as a free radical initiator in polymerization reactions. It is a white crystalline powder that is soluble in water and ethanol. This compound is widely used in scientific research due to its unique properties.
Mechanism Of Action
2,2'-Azobis(n-cyclohexyl-2-methylpropionamide) decomposes when heated, releasing free radicals that initiate polymerization reactions. The decomposition process is initiated by the absorption of light or heat, which causes the azo bond to break, releasing two nitrogen radicals.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2,2'-Azobis(n-cyclohexyl-2-methylpropionamide). However, it is known to be relatively non-toxic and non-irritating to the skin and eyes. It is also not expected to have any significant environmental impact.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,2'-Azobis(n-cyclohexyl-2-methylpropionamide) in laboratory experiments is its ability to initiate polymerization reactions at relatively low temperatures. This allows for the synthesis of polymers under mild reaction conditions, which can be advantageous in certain applications. However, one limitation of this compound is its relatively short half-life, which can make it difficult to control the reaction kinetics.
Future Directions
There are several potential future directions for research involving 2,2'-Azobis(n-cyclohexyl-2-methylpropionamide). One area of interest is the development of new polymerization techniques that utilize this compound as a free radical initiator. Another potential area of research is the synthesis of new polymers with unique properties using this compound. Additionally, there may be opportunities to explore the use of this compound in other areas of materials science, such as the production of nanomaterials or advanced composites.
Scientific Research Applications
This compound is widely used in scientific research as a free radical initiator in polymerization reactions. It is particularly useful in the synthesis of polymers with high molecular weights and narrow molecular weight distributions. It is also used in the production of thermoplastic elastomers, which have a wide range of industrial applications.
properties
CAS RN |
195520-29-7 |
|---|---|
Product Name |
2,2'-Azobis(n-cyclohexyl-2-methylpropionamide) |
Molecular Formula |
C20H36N4O2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[[1-(cyclohexylamino)-2-methyl-1-oxopropan-2-yl]diazenyl]-2-methylpropanamide |
InChI |
InChI=1S/C20H36N4O2/c1-19(2,17(25)21-15-11-7-5-8-12-15)23-24-20(3,4)18(26)22-16-13-9-6-10-14-16/h15-16H,5-14H2,1-4H3,(H,21,25)(H,22,26) |
InChI Key |
WMRNGPYHLQSTDL-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1CCCCC1)N=NC(C)(C)C(=O)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C(=O)NC1CCCCC1)N=NC(C)(C)C(=O)NC2CCCCC2 |
synonyms |
2,2'-AZOBIS(N-CYCLOHEXYL-2-METHYLPROPIONAMIDE) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

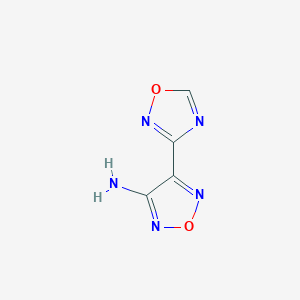
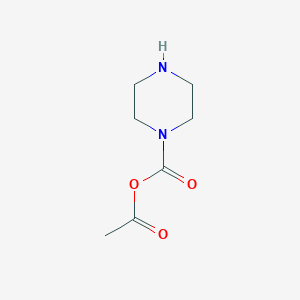
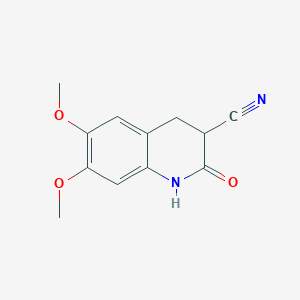
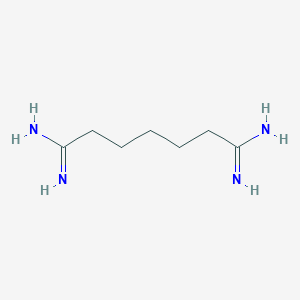
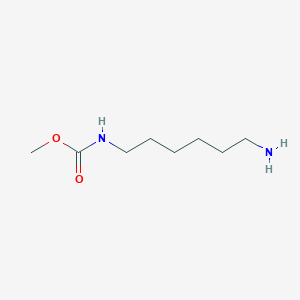
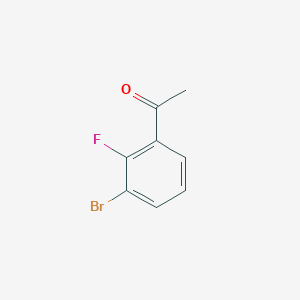
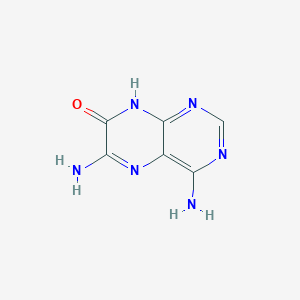
![6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70189.png)
![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)
